molecular formula C12H13N3O2 B2500523 3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 2380095-60-1

3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2500523
CAS No.: 2380095-60-1
M. Wt: 231.255
InChI Key: SULITVIKYMPTOD-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a dihydropyrazinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the dihydropyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyrazinone core to a fully saturated pyrazinone.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazinones, oxo derivatives, and fully saturated pyrazinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyrazinone core play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
  • 3-Amino-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
  • 3-Amino-1-(2-methylphenyl)-1,2-dihydropyrazin-2-one

Uniqueness

3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-9(17-2)3-4-10(8)15-6-5-14-11(13)12(15)16/h3-7H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULITVIKYMPTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=CN=C(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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